"4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine chemical properties"
"4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine chemical properties"
An In-depth Technical Guide to 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine: Synthesis, Properties, and Medicinal Chemistry Potential
Executive Summary:
This technical guide provides a comprehensive scientific overview of the heterocyclic compound 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery, as it integrates two "privileged" scaffolds: the biologically active imidazo[1,2-a]pyridine core and the pharmacokinetically favorable morpholine moiety. The guide details the compound's predicted physicochemical and spectral properties, proposes a robust, literature-supported synthetic pathway, and explores its chemical reactivity. Particular emphasis is placed on the strategic inclusion of a bromine atom, which serves as a versatile synthetic handle for creating diverse chemical libraries. This document is intended to serve as a foundational resource for scientists engaged in the design and development of novel therapeutics.
Introduction: A Molecule of Strategic Design
The rational design of small molecule therapeutics often involves the combination of established pharmacophores to achieve novel or enhanced biological activity and improved drug-like properties. The structure of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is a prime example of this strategy, uniting a potent heterocyclic core with a proven pharmacokinetic modifier.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that is isosteric to purine and indole, granting it access to a wide range of biological targets.[1] This scaffold is the foundation for numerous marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[2] Its rigid structure and diverse functionalization possibilities have made it a cornerstone in the development of novel agents targeting kinases, ion channels, and various receptors.[2][3] The C3 position, in particular, is a well-established site for substitution to modulate activity and properties.[3]
The Morpholine Moiety: Enhancing Pharmacokinetic Profiles
Morpholine is a simple six-membered heterocycle containing both an amine and an ether functional group.[4] Its inclusion in drug candidates is a common strategy to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[5][6] The basic nitrogen of the morpholine ring can form salts to enhance solubility and bioavailability, while the ether linkage is generally resistant to metabolic degradation.[4][6] Its widespread use in approved drugs like the antibiotic Linezolid and the anticancer agent Gefitinib underscores its value in medicinal chemistry.[7][8]
Rationale for 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine
This target molecule combines the therapeutic potential of the imidazo[1,2-a]pyridine core with the drug-like benefits of the morpholine ring. The bromine atom at the 6-position is not merely a substituent; it is a critical synthetic handle. It enables late-stage functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Molecular Structure and Physicochemical Properties
The structural and predicted physicochemical properties of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine are summarized below. These properties are essential for understanding its behavior in both chemical and biological systems.
Caption: Chemical Structure of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine.
| Property | Value (Predicted/Calculated) | Rationale / Reference |
| Molecular Formula | C₁₃H₁₄BrN₃O | Calculated from structure |
| Molecular Weight | 308.18 g/mol | Calculated from formula |
| Appearance | Off-white to yellow solid | Based on similar functionalized imidazopyridines.[9] |
| XLogP3 | ~2.5 - 3.0 | The imidazo[1,2-a]pyridine core is lipophilic, while the morpholine group increases polarity. Similar bromo-imidazo-heterocycles have XLogP3 values around 2.3.[10] |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups. |
| Hydrogen Bond Acceptors | 4 | N1, N4 (imidazole), N (morpholine), O (morpholine). |
| Basicity (pKa) | ~7.5-8.5 (for conjugate acid) | The morpholine nitrogen is the most basic site, with a pKa similar to that of morpholine itself (~8.4).[4][6] |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water. | The morpholine moiety enhances aqueous solubility compared to the parent heterocycle.[8] |
Spectroscopic Characterization (Predicted)
While experimental data is not publicly available, the expected spectroscopic signatures can be reliably predicted based on the structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the imidazopyridine core, typically as doublets and doublets of doublets in the 7.0-8.5 ppm region. A key singlet for the C2 proton would likely appear around 7.5-8.0 ppm. The four protons on the morpholine ring adjacent to the nitrogen will appear as a triplet around 3.0-3.5 ppm, while the four protons adjacent to the oxygen will appear as a triplet around 3.8-4.2 ppm.
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¹³C NMR: The carbon spectrum will display signals for the nine unique carbons of the bicyclic core in the aromatic region (110-150 ppm). Two distinct signals for the morpholine carbons are expected in the aliphatic region, typically around 50-55 ppm (C-N) and 65-70 ppm (C-O).
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) will appear as a doublet of nearly equal intensity at m/z 307 and 309, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
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Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for aromatic (~3100 cm⁻¹) and aliphatic (~2850-2950 cm⁻¹) protons, C=C and C=N stretching from the aromatic core (~1500-1650 cm⁻¹), a strong C-O-C ether stretch from the morpholine ring (~1115 cm⁻¹), and a C-Br stretch in the fingerprint region (~500-600 cm⁻¹).
Synthesis and Purification
No direct synthesis for this specific molecule is published. However, a robust and high-yield pathway can be proposed based on well-established methodologies for the functionalization of the imidazo[1,2-a]pyridine scaffold.[2] The proposed synthesis involves a two-step sequence starting from commercially available materials.
Retrosynthetic Analysis and Proposed Pathway
The most logical disconnection is at the C3-position of the imidazo[1,2-a]pyridine core, breaking the bond to the morpholine ring. This leads back to the 6-bromoimidazo[1,2-a]pyridine intermediate, which can be readily synthesized from 2-amino-5-bromopyridine.
Caption: Proposed two-step synthesis workflow.
Experimental Protocols
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
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Rationale: This is a classic and reliable method for constructing the imidazo[1,2-a]pyridine core via the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1][11] Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the cyclization.
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq.) in ethanol, add sodium bicarbonate (2.0 eq.).
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 6-bromoimidazo[1,2-a]pyridine as a solid.
-
Step 2: Synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine
-
Rationale: This protocol utilizes a catalyst-free, three-component Petasis-like reaction.[2] The imidazo[1,2-a]pyridine acts as a nucleophile, attacking the iminium ion formed in-situ from morpholine and glyoxylic acid. Subsequent rearrangement and decarboxylation under heat drive the reaction to completion, providing a highly efficient and atom-economical method for C3-functionalization.[2]
-
Procedure:
-
In a sealed vessel, combine 6-bromoimidazo[1,2-a]pyridine (1.0 eq.), morpholine (1.5 eq.), and glyoxylic acid monohydrate (1.2 eq.).
-
Heat the mixture to 100-120 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by LC-MS for the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic solution with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (DCM/Methanol gradient) to afford the final product, 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine.
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Chemical Reactivity and Potential Applications
The unique arrangement of functional groups in this molecule dictates its reactivity and provides multiple avenues for further chemical exploration.
Reactivity of the Core Structure
The imidazo[1,2-a]pyridine ring is an electron-rich system. The C3 position, having been functionalized, is no longer susceptible to electrophilic attack. The bromine atom at C6, however, makes the pyridine ring electron-deficient and activates it for nucleophilic aromatic substitution under harsh conditions, though palladium-catalyzed cross-coupling is the preferred method for its transformation.
The Bromine Atom as a Versatile Synthetic Handle
The primary utility of the C6-bromo substituent is its role in transition-metal-catalyzed cross-coupling reactions. This allows the molecule to serve as a versatile platform for building diverse chemical libraries.
Caption: Cross-coupling reactions enabled by the C6-bromo substituent.
Potential Pharmacological Applications
Given its structural components, 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine and its derivatives are promising candidates for several therapeutic areas:
-
Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives are potent kinase inhibitors, targeting enzymes like PI3K and p38.[2] The core can act as a hinge-binding motif, while derivatization at the C6 position can be used to achieve selectivity and potency.
-
CNS Disorders: The parent scaffold is present in anxiolytic and hypnotic drugs.[2] The morpholine group can improve brain penetration, making this class of compounds interesting for neurological targets.
-
Anticancer and Anti-infective Agents: The imidazo[1,2-a]pyridine nucleus has demonstrated broad anticancer and antibacterial activities.[12][13]
Conclusion
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine is a strategically designed molecule with significant potential as a scaffold in drug discovery. Its synthesis is feasible through robust, high-yielding chemical reactions. The combination of the biologically relevant imidazo[1,2-a]pyridine core, the pharmacokinetically advantageous morpholine ring, and a versatile bromine handle for diversification makes this compound and its future derivatives highly attractive for screening and development in a range of therapeutic areas. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and further explore this promising molecular framework.
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